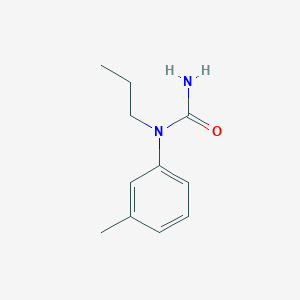
Propyl-m-tolylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl-m-tolylurea is a chemical compound with the molecular formula C₁₂H₁₈N₂O. It is a derivative of m-tolylurea, where a propyl group is attached to the nitrogen atom of the urea moiety. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Propyl-m-tolylurea can be synthesized through the reaction of m-tolylisocyanate with n-propylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane at a temperature of around 0°C to room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: Propyl-m-tolylurea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted ureas or other derivatives.
科学的研究の応用
Propyl-m-tolylurea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate the effects of urea derivatives on biological systems.
Industry: It is utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism by which Propyl-m-tolylurea exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Ethyl-m-tolylurea
Butyl-m-tolylurea
Methyl-m-tolylurea
Phenyl-m-tolylurea
Propyl-m-tolylurea stands out due to its unique combination of properties, making it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
642463-12-5 |
|---|---|
分子式 |
C11H16N2O |
分子量 |
192.26 g/mol |
IUPAC名 |
1-(3-methylphenyl)-1-propylurea |
InChI |
InChI=1S/C11H16N2O/c1-3-7-13(11(12)14)10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H2,12,14) |
InChIキー |
FCWZAXIWMURHLU-UHFFFAOYSA-N |
正規SMILES |
CCCN(C1=CC=CC(=C1)C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















